![molecular formula C17H22N2O4 B8483446 tert-butyl 4-(3-oxo-1,2-benzoxazol-5-yl)piperidine-1-carboxylate](/img/structure/B8483446.png)
tert-butyl 4-(3-oxo-1,2-benzoxazol-5-yl)piperidine-1-carboxylate
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Overview
Description
tert-butyl 4-(3-oxo-1,2-benzoxazol-5-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H22N2O4. It is a derivative of piperidine and benzisoxazole, and it is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-hydroxy-1,2-benzisoxazol-5-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 3-hydroxy-1,2-benzisoxazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-(3-oxo-1,2-benzoxazol-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the benzisoxazole ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzisoxazole ketones, while reduction can produce benzisoxazole alcohols or amines .
Scientific Research Applications
tert-butyl 4-(3-oxo-1,2-benzoxazol-5-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of drugs targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-hydroxy-1,2-benzisoxazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it can inhibit certain kinases or proteases, leading to the modulation of cellular signaling pathways and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-hydroxy-1,2-benzisoxazol-5-yl)piperidine-1-carboxylate
- Tert-butyl 4-(3-methoxy-1,2-benzisoxazol-5-yl)piperidine-1-carboxylate
- Tert-butyl 4-(3-chloro-1,2-benzisoxazol-5-yl)piperidine-1-carboxylate
Uniqueness
tert-butyl 4-(3-oxo-1,2-benzoxazol-5-yl)piperidine-1-carboxylate is unique due to the presence of the hydroxyl group in the benzisoxazole ring, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents on the benzisoxazole ring .
Properties
Molecular Formula |
C17H22N2O4 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl 4-(3-oxo-1,2-benzoxazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)22-16(21)19-8-6-11(7-9-19)12-4-5-14-13(10-12)15(20)18-23-14/h4-5,10-11H,6-9H2,1-3H3,(H,18,20) |
InChI Key |
GIDNCHZIQVXDQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)ONC3=O |
Origin of Product |
United States |
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